Bengamide E is classified as a natural product derived from marine organisms. It belongs to a broader category of compounds known as polyketides and nonribosomal peptides, which are often produced through complex biosynthetic pathways involving polyketide synthases and nonribosomal peptide synthetases . The first reports of bengamides date back to the early 1980s when they were isolated during research at the University of California, Santa Cruz . Bengamide E itself has been identified as a significant compound within this class due to its structural complexity and biological properties.
The synthesis of Bengamide E has been achieved through various methods, including total synthesis and chemoenzymatic approaches.
Bengamide E has a complex molecular structure characterized by:
The structural analysis reveals that Bengamide E features a fused polyketide backbone combined with an amino acid moiety. This unique configuration
Bengamide E was first identified in 1989 by the research group of Professor Phillip Crews at the University of California, Santa Cruz, during reinvestigation of the sponge Jaspis cf. coriacea originally collected from Fiji's Benga Lagoon (the namesake of the bengamide family) [1] [3]. This discovery occurred three years after the initial isolation of bengamides A and B from the same sponge species, which exhibited striking cytotoxicity against larynx epithelial carcinoma (1.0 μg/mL) and significant anthelmintic activity against the nematode Nippostrongylus braziliensis [1] [6]. The structural elucidation of bengamide E was accomplished through extensive spectroscopic analysis (NMR, MS) and comparison with previously characterized bengamides, revealing its distinct lysine-derived caprolactam moiety [1] [7]. In a significant expansion of its natural occurrence, bengamide E was later isolated from the terrestrial myxobacterium Myxococcus virescens (strain DSM 15898) in 2012, making it one of only two known examples (alongside makaluvamine A) of sponge-derived natural products also found in cultured microbial sources [2] [5].
Bengamide E belongs to the Type II structural class within the bengamide family, characterized by a lysine-derived caprolactam ring rather than the hydroxylysine-derived caprolactam present in Type I bengamides (e.g., bengamides A-D, G-J, L-O) [6] [7]. Its molecular structure features three distinct domains:
Table 1: Key Structural Features of Bengamide E
Structural Domain | Characteristics | Biological Significance |
---|---|---|
Polyketide Chain | C1-C10 with C3,C4,C5,C6 hydroxyls | Metal coordination at enzyme active site |
Terminal Olefin | E-configured with isopropyl group | Hydrophobic pocket binding |
Amide Linkage | -C(O)NH- | Connects polyketide and caprolactam |
Caprolactam Ring | Unsubstituted lysine-derived | Hydrophilic interactions |
The absolute configuration at chiral centers C3-C6 is critical for bioactivity, as evidenced by syntheses of epimers (2-epi, 3,4-bis-epi) showing complete loss of antitumor activity when stereochemistry is altered [4]. X-ray crystallography of bengamide-enzyme complexes confirms that hydroxyl groups at C3, C4, and C5 coordinate with the dinuclear metal center in methionine aminopeptidases (MetAPs), while the terminal isopropyl group occupies a hydrophobic pocket [6] [7].
Bengamide E exhibits a rare dual biosynthetic origin, isolated from evolutionarily distant organisms occupying distinct ecological niches:
Marine Sponges (Porifera, Family Jaspidae): Collections of Jaspis cf. coriacea from Fiji Islands yielded bengamide E alongside numerous congeners (A-F) [1]. Subsequent isolations from Jaspis splendens (Mauritius) and Jaspis carteri (New Caledonia) confirmed the broad geographical distribution of bengamide-producing sponges across the Indo-Pacific region [3] [6]. The consistent presence of bengamides in taxonomically related sponges suggests either horizontal gene transfer or stable symbiotic relationships with microbial producers.
Terrestrial Myxobacteria: The discovery of bengamide E in Myxococcus virescens (German Collection of Microorganisms DSM 15898) by Crews et al. (2012) and later by Brönstrup et al. (2015) provided the first evidence of non-sponge sources [2] [5] [6]. The myxobacterial strains produce bengamide E alongside new congeners (E', F') as inseparable diastereomeric mixtures, suggesting slightly different biosynthetic enzymology compared to sponges [2] [5]. The presence of the terminal isopropyl group – a hallmark of bacterial fatty acid biosynthesis – supports the hypothesis of bacterial origin within sponge holobionts [6] [7].
Table 2: Comparative Analysis of Bengamide E Sources
Source Organism | Ecosystem | Collection Site | Key Studies | Notable Compounds |
---|---|---|---|---|
Jaspis cf. coriacea (sponge) | Marine (coral reefs) | Fiji Islands | Crews (1989) [1] | Bengamides A-F |
Jaspis splendens (sponge) | Marine | Mauritius, Serrurion Island | Gammon (2022) [6], Boyd (1999) [7] | Bengamides A,B,H,I,J,L-Q |
Myxococcus virescens (bacterium) | Terrestrial (soil) | DSM culture collection | Crews (2012) [2] [5], Brönstrup (2015) [6] | Bengamides E, E', F' (diastereomeric mixtures) |
The biosynthetic machinery for bengamides in both sponges and myxobacteria is proposed to involve a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway [3]. This shared biosynthetic capability despite vast phylogenetic distance presents a fascinating case of convergent evolution or ancient horizontal gene transfer, though the exact genetic basis remains under investigation [2] [5].
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